molecular formula C11H15FN2O B14899151 2-((1-(3-Fluorophenyl)ethyl)amino)propanamide

2-((1-(3-Fluorophenyl)ethyl)amino)propanamide

Cat. No.: B14899151
M. Wt: 210.25 g/mol
InChI Key: CVTKIOHIGNNRSY-UHFFFAOYSA-N
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Description

2-((1-(3-Fluorophenyl)ethyl)amino)propanamide is a synthetic organic compound for research applications. It features a propanamide core substituted with a 1-(3-fluorophenyl)ethyl group, a structure that suggests potential for investigation in neuroscience and medicinal chemistry. Compounds with a 3-fluorophenyl moiety are frequently studied as analogs in neuropharmacological research, particularly in relation to monoamine signaling pathways . Researchers can utilize this chemical as a building block or reference standard in method development. The exact mechanism of action, pharmacological profile, and specific research applications for this compound require further scientific investigation. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

IUPAC Name

2-[1-(3-fluorophenyl)ethylamino]propanamide

InChI

InChI=1S/C11H15FN2O/c1-7(14-8(2)11(13)15)9-4-3-5-10(12)6-9/h3-8,14H,1-2H3,(H2,13,15)

InChI Key

CVTKIOHIGNNRSY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)F)NC(C)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-Fluorophenyl)ethyl)amino)propanamide typically involves the reaction of 3-fluoroacetophenone with ethylamine to form the intermediate 1-(3-fluorophenyl)ethylamine. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-Fluorophenyl)ethyl)amino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-((1-(3-Fluorophenyl)ethyl)amino)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(3-Fluorophenyl)ethyl)amino)propanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Data Table: Comparative Physicochemical Properties

Property This compound 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide 2-[[4-[(3-Fluorophenyl)methoxy]benzyl]amino]propanamide
Molecular Weight (g/mol) 182.19 210.65 329.35
LogP (Predicted) ~1.5 ~2.2 ~3.0
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 3 3 4
Rotatable Bonds 4 4 7

Biological Activity

The compound 2-((1-(3-Fluorophenyl)ethyl)amino)propanamide, also known as a derivative of propanamide, has garnered attention in recent pharmacological studies due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound acts as an inhibitor of certain enzymes by binding to their active sites. The presence of the fluorophenyl group enhances binding affinity and specificity, while the amino group facilitates hydrogen bonding interactions, modulating the activity of target enzymes and influencing various biochemical pathways.

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Enzyme Inhibition : It has shown potential as a biochemical probe to study enzyme-substrate interactions, specifically targeting enzymes involved in metabolic pathways.
  • Anticancer Properties : Preliminary studies indicate cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, related compounds have exhibited significant cytotoxicity with IC50 values in the low micromolar range against cancer cell lines such as Hep-2 and P815 .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
Enzyme InhibitionVarious EnzymesNot specified
Anticancer ActivityHep-23.25
Anticancer ActivityP81517.82
Anticancer ActivityU-87 (Glioblastoma)Not specified

Detailed Findings

  • Anticancer Activity :
    • In studies involving related compounds, significant anticancer activity was observed against the U-87 glioblastoma cell line, demonstrating higher cytotoxicity compared to other tested lines .
    • The mechanism involves inducing apoptosis in cancer cells, which is critical for therapeutic efficacy.
  • Structure-Activity Relationship (SAR) :
    • Research has focused on the SAR of similar propanamide derivatives, revealing that modifications in the fluorophenyl group can significantly influence potency and selectivity against target enzymes and cancer cells .
  • Analgesic Properties :
    • Some derivatives of propanamide have been evaluated for their analgesic effects in neuropathic pain models, indicating potential applications in pain management .

Q & A

Q. What are the standard synthetic routes for 2-((1-(3-Fluorophenyl)ethyl)amino)propanamide, and how can its purity be validated?

The synthesis typically involves nucleophilic substitution or reductive amination reactions. For example, similar propanamide derivatives are synthesized by reacting fluorophenyl ethylamine intermediates with activated carbonyl groups (e.g., chloro- or bromo-propanamide derivatives) under basic conditions . Purity validation requires a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity.
  • High-Performance Liquid Chromatography (HPLC) with UV detection for quantifying impurities.
  • Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns .

Q. How is the compound structurally characterized using spectroscopic methods?

Key techniques include:

  • Infrared Linear Dichroism (IR-LD) Spectroscopy : Used to study oriented crystals in nematic liquid crystals, providing insights into molecular vibrations and hydrogen bonding patterns .
  • X-ray Crystallography : Resolves 3D molecular geometry, including bond angles and substituent spatial arrangements (e.g., fluorophenyl group orientation) .
  • Solid-State NMR : Analyzes conformational dynamics in crystalline or amorphous forms .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, and what contradictions might arise in assay data?

Biological evaluation often involves:

  • Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., MAO-B inhibition studies, as seen in structurally related compounds ).
  • Receptor Binding Studies : Radiolabeled ligands or surface plasmon resonance (SPR) to assess affinity for targets like GPCRs or ion channels.
  • Cellular Viability Assays (e.g., MTT or apoptosis markers) for toxicity profiling.

Q. Potential Data Contradictions :

  • Discrepancies between in vitro and in vivo results may arise due to metabolic instability or off-target effects. For example, fluorophenyl groups can enhance lipid solubility but may also increase nonspecific binding .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding modes to enzymes or receptors (e.g., docking into MAO-B’s active site, analogous to ZINC35792852 in ’s table) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability and conformational changes over time (e.g., fluorophenyl group interactions with hydrophobic pockets) .
  • QSAR Modeling : Relate structural features (e.g., logP, electron-withdrawing fluorine) to activity using datasets from similar compounds .

Q. How can researchers resolve inconsistencies in spectroscopic vs. computational structural data?

  • Ab Initio Calculations : Compare experimental IR or NMR spectra with density functional theory (DFT)-predicted vibrational frequencies or chemical shifts .
  • Crystal Packing Analysis : X-ray data may reveal intermolecular forces (e.g., π-π stacking of fluorophenyl groups) not captured in gas-phase simulations .
  • Hybrid Methods : Combine solid-state IR-LD with MD simulations to account for environmental effects (e.g., solvent or crystal lattice interactions) .

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